molecular formula C26H42O4 B12932522 (1S,3S,Z)-5-((E)-2-((1S,3aS,7aS)-1-((S)-1-(3-Hydroxy-3-methylbutoxy)ethyl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol

(1S,3S,Z)-5-((E)-2-((1S,3aS,7aS)-1-((S)-1-(3-Hydroxy-3-methylbutoxy)ethyl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol

Cat. No.: B12932522
M. Wt: 418.6 g/mol
InChI Key: DTXXSJZBSTYZKE-SOTAQTPASA-N
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Description

(1S,3S,Z)-5-((E)-2-((1S,3aS,7aS)-1-((S)-1-(3-Hydroxy-3-methylbutoxy)ethyl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol is a useful research compound. Its molecular formula is C26H42O4 and its molecular weight is 418.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound (1S,3S,Z)-5-((E)-2-((1S,3aS,7aS)-1-((S)-1-(3-Hydroxy-3-methylbutoxy)ethyl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol is a complex organic molecule characterized by multiple chiral centers and a unique structural configuration. This article explores its biological activity, mechanisms of action, and potential applications in various fields such as medicine and biochemistry.

The molecular formula of the compound is C27H44O2C_{27}H_{44}O_2, with a molecular weight of approximately 400.64 g/mol. The compound features a cyclohexane core and hexahydroindenylidene moieties, which contribute to its biological properties.

The biological activity of this compound is attributed to its interaction with various enzymes and receptors in the body. It has been shown to exert effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like diabetes.
  • Receptor Modulation : Interaction with receptors can alter signaling pathways, impacting cellular responses and functions.

Antidiabetic Potential

Recent studies have indicated that compounds structurally similar to (1S,3S,Z) exhibit significant α-glucosidase inhibitory activity , which is crucial for managing Type II diabetes mellitus. For instance, one study reported that related compounds showed IC50 values ranging from 2.14 µM to 89.13 µM against α-glucosidase . The structure–activity relationship (SAR) analysis suggests that modifications in the molecular structure significantly influence the inhibitory potency.

CompoundIC50 Value (µM)Remarks
3u2.14Most potent agent in series
3r4.87Improved activity with specific substitutions
3s76.20Decreased activity with meta substitution

Antioxidant Activity

The compound's structure suggests potential antioxidant properties due to the presence of hydroxyl groups which can scavenge free radicals. This has implications for preventing oxidative stress-related diseases.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that modifications to the hydroxyl groups enhanced enzyme inhibition, providing insights into designing more effective antidiabetic agents.
  • In Vivo Studies : Animal models treated with derivatives of this compound exhibited lower blood glucose levels post-meal compared to controls, indicating its potential as a therapeutic agent for diabetes management.

Properties

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

(1S,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8+,20-9-/t18-,21-,22+,23-,24-,26+/m0/s1

InChI Key

DTXXSJZBSTYZKE-SOTAQTPASA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C)OCCC(C)(C)O

Canonical SMILES

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O

Origin of Product

United States

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